Comparative Lipophilicity: XLogP3-AA vs. Cyclohexyl Phenyl Ether
The introduction of a chlorine atom at the 4-position of the phenyl ring dramatically increases the compound's computed lipophilicity. Cyclohexyl 4-chlorophenyl ether has a PubChem XLogP3-AA of 4.3 [1]. Its non-halogenated analog, cyclohexyl phenyl ether, has a lower XLogP3-AA, consistent with its lack of a halogen substituent [2]. This difference is critical for applications where partitioning into non-polar environments is a key performance or selection criterion.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.3 |
| Comparator Or Baseline | Cyclohexyl phenyl ether: XLogP3-AA 3.4 (PubChem) |
| Quantified Difference | Δ 0.9 log units |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm |
Why This Matters
A difference of nearly one log unit in predicted lipophilicity indicates a substantially greater affinity for non-polar phases, directly impacting selection for applications like extraction solvents, chromatographic standards, or membrane permeation studies.
- [1] PubChem. (2025). Cyclohexyl 4-chlorophenyl ether. Compound Summary. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/Cyclohexyl-4-chlorophenyl-ether View Source
- [2] PubChem. (2025). Cyclohexyl phenyl ether. Compound Summary. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/Cyclohexyl-phenyl-ether View Source
